5-(pyridin-2-yl)-1H-pyrrole-2-carbaldehyde
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-pyridin-2-yl-1H-pyrrole-2-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O/c13-7-8-4-5-10(12-8)9-3-1-2-6-11-9/h1-7,12H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEPUWHSCJLLHLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC=C(N2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 5 Pyridin 2 Yl 1h Pyrrole 2 Carbaldehyde and Precursors
Retrosynthetic Analysis of the Target Compound
A retrosynthetic analysis of 5-(pyridin-2-yl)-1H-pyrrole-2-carbaldehyde reveals several potential disconnection points, suggesting various synthetic routes. The primary disconnections involve the C-C bond between the pyridine (B92270) and pyrrole (B145914) rings and the C-C bond of the carbaldehyde group.
Primary Disconnections:
C(pyrrole)-C(pyridine) Bond: This disconnection leads to a pyridinyl synthon and a pyrrole synthon. The pyrrole synthon would ideally be a 2-formyl-5-halopyrrole or a related derivative, while the pyridinyl synthon could be a pyridinylboronic acid or a pyridinyl organometallic reagent.
C(pyrrole)-CHO Bond: This disconnection suggests a 2-(pyridin-2-yl)pyrrole intermediate, which can then be formylated. This approach simplifies the synthesis of the core biphenyl-like structure first, followed by the introduction of the aldehyde.
These primary disconnections form the basis for the synthetic strategies discussed in the subsequent sections.
Classical and Modern Approaches to Pyrrole-Pyridine Linkage Formation
The formation of the bond between the pyrrole and pyridine rings is a crucial step in the synthesis of the target compound. Both classical and modern cross-coupling reactions have been employed for this purpose.
C-C Coupling Strategies Involving Pyridine and Pyrrole Moieties
Modern catalytic cross-coupling reactions are the cornerstone for constructing the pyrrole-pyridine linkage. These methods offer high efficiency and functional group tolerance.
Suzuki Coupling: This palladium-catalyzed reaction is a powerful tool for forming C-C bonds. In the context of synthesizing this compound, this would typically involve the coupling of a 2-halopyridine with a pyrrole-2-boronic acid or ester, or vice versa. The use of in situ generated boronic acids has also been reported for the synthesis of similar pyrrole-pyridine based ligands. nih.gov The development of iron-catalyzed Suzuki-type couplings presents a more sustainable alternative, given that iron is more earth-abundant and less toxic than palladium. digitellinc.com
Stille Coupling: This reaction involves the coupling of an organotin compound with an organic halide, catalyzed by palladium. For this synthesis, a 2-(tributylstannyl)pyrrole derivative could be coupled with a 2-halopyridine.
Negishi Coupling: This method utilizes an organozinc reagent and an organic halide in the presence of a nickel or palladium catalyst. A 2-pyridinylzinc halide could be reacted with a 2-halopyrrole derivative.
These coupling strategies provide a versatile toolkit for chemists to construct the desired bi-heterocyclic core.
Pyrrole Ring Annulation Techniques
An alternative to coupling pre-formed rings is the construction of the pyrrole ring onto a pyridine-containing precursor.
Paal-Knorr Synthesis: This is one of the most common methods for pyrrole synthesis, involving the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia. uctm.edu In this context, a 1,4-dicarbonyl compound could be reacted with 2-aminopyridine (B139424) to form the N-pyridinylpyrrole, which would then require subsequent functionalization.
Van Leusen Reaction: This method involves the reaction of a tosylmethyl isocyanide (TosMIC) with an activated alkene, such as an α,β-unsaturated ketone or ester, in the presence of a base to form the pyrrole ring.
[3+2] Cycloaddition Reactions: Regioselective [3+2] cycloaddition reactions can also be employed to construct the polysubstituted pyrrole ring. researchgate.net
These annulation techniques offer a different strategic approach, building the pyrrole ring from acyclic precursors.
Introduction and Functionalization of the Carbaldehyde Group
The introduction of the carbaldehyde group at the C2 position of the pyrrole ring is a critical step. The Vilsmeier-Haack reaction is the most prominent method for this transformation.
The Vilsmeier-Haack reaction is an efficient and mild method for the formylation of electron-rich aromatic and heteroaromatic substrates. ijpcbs.comorganic-chemistry.org It utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). ijpcbs.comchemistrysteps.com For pyrroles, this reaction generally proceeds with high regioselectivity at the C2 position due to the electron-donating nature of the nitrogen atom. chemistrysteps.com The reaction mechanism involves the formation of an electrophilic iminium salt which then attacks the electron-rich pyrrole ring. organic-chemistry.orgchemistrysteps.com Subsequent hydrolysis of the resulting iminium intermediate yields the desired aldehyde. organic-chemistry.org
An alternative, though less common, approach is the oxidation of a 2-methylpyrrole derivative.
Purification and Isolation Procedures in the Synthesis of this compound
The purification of the final product and intermediates is crucial to obtain a compound of high purity. Common techniques include:
Chromatography: Column chromatography on silica (B1680970) gel is a standard method for purifying organic compounds. acs.org The choice of eluent (a mixture of solvents like petroleum ether and ethyl acetate) is critical for achieving good separation. acs.org
Recrystallization: This technique is used to purify solid compounds. The crude product is dissolved in a suitable hot solvent and allowed to cool slowly, leading to the formation of pure crystals.
Extraction: Liquid-liquid extraction is used to separate the product from the reaction mixture based on its solubility in different immiscible liquids. orgsyn.org This is often followed by washing with aqueous solutions to remove inorganic impurities. orgsyn.org
Distillation: For liquid products, distillation under reduced pressure can be used for purification. orgsyn.org
The choice of purification method depends on the physical properties of the compound (solid or liquid, polarity) and the nature of the impurities.
Comparative Analysis of Synthetic Efficiencies and Green Chemistry Metrics
Evaluating the efficiency and environmental impact of a synthetic route is becoming increasingly important. Green chemistry metrics provide a framework for this assessment. numberanalytics.comwikipedia.org
Key metrics include:
Atom Economy: This metric, developed by Barry Trost, measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final product. wikipedia.org
E-Factor (Environmental Factor): Introduced by Roger Sheldon, the E-factor is the ratio of the mass of waste produced to the mass of the desired product. wikipedia.org Lower E-factors indicate a greener process.
Reaction Mass Efficiency (RME): This metric is the percentage of the mass of the desired product relative to the total mass of reactants used. nih.gov
Process Mass Intensity (PMI): This considers the total mass used in a process (reactants, solvents, reagents, process water) to produce a certain mass of product. whiterose.ac.uk
Comparison of Synthetic Strategies:
| Synthetic Strategy | Advantages | Disadvantages | Green Chemistry Considerations |
| Cross-Coupling (e.g., Suzuki) | High yields, good functional group tolerance, modular. | Often requires expensive and toxic palladium catalysts. | The use of more sustainable catalysts like iron is a greener alternative. digitellinc.com Minimizing solvent use and using benign solvents improves the PMI. |
| Pyrrole Ring Annulation (e.g., Paal-Knorr) | Can be a one-pot reaction, uses readily available starting materials. | May require harsh reaction conditions (e.g., strong acids), can produce significant waste. | The development of catalytic and solvent-free methods would improve the greenness of this approach. |
| Vilsmeier-Haack Formylation | Mild and efficient for formylation of pyrroles. | The use of POCl₃ and DMF can be problematic from an environmental and safety perspective. | Exploring alternative, less hazardous formylating agents is an area of active research. |
The ideal synthetic route would have a high atom economy, a low E-factor, and a high RME, while minimizing the use of hazardous substances. numberanalytics.comwikipedia.orgnih.gov
Spectroscopic and Structural Elucidation Techniques for 5 Pyridin 2 Yl 1h Pyrrole 2 Carbaldehyde
Advanced Spectroscopic Characterization Methods
The molecular structure of 5-(pyridin-2-yl)-1H-pyrrole-2-carbaldehyde is unequivocally established through a combination of spectroscopic techniques, each providing unique insights into the compound's connectivity, functional groups, and electronic properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the carbon-hydrogen framework of this compound. The proton (¹H) and carbon-13 (¹³C) NMR spectra provide a detailed map of the molecule's atomic connectivity.
¹H NMR Spectroscopy: The ¹H NMR spectrum is anticipated to display distinct signals for each of the aromatic protons and the aldehyde proton. The pyrrole (B145914) ring protons are expected to appear as doublets, with their chemical shifts influenced by the electron-withdrawing aldehyde group and the pyridinyl substituent. The protons of the pyridine (B92270) ring will exhibit characteristic splitting patterns (doublet, triplet, and doublet of doublets) at lower field due to the electronegativity of the nitrogen atom. The aldehyde proton will be the most deshielded, appearing as a singlet at a significantly downfield chemical shift, typically in the range of 9-10 ppm.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum will complement the ¹H NMR data by identifying all unique carbon environments. The carbonyl carbon of the aldehyde group is expected to be the most downfield signal, generally appearing above 180 ppm. The carbon atoms of the pyrrole and pyridine rings will resonate in the aromatic region (typically 100-150 ppm). The specific chemical shifts will be influenced by the position relative to the nitrogen atoms and the substituents. For comparison, the related compound 1-(2-pyridinyl)-1H-pyrrole-2-carboxaldehyde has been analyzed, and its predicted ¹³C NMR data can serve as a valuable reference.
A hypothetical, yet expected, set of NMR data is presented in the table below, based on the analysis of similar structures. chemicalbook.com
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Aldehyde-H | ~9.5 (s) | - |
| Aldehyde-C | - | ~185 |
| Pyrrole-H3 | ~7.0 (d) | ~110 |
| Pyrrole-H4 | ~6.3 (d) | ~125 |
| Pyridine-H3' | ~7.8 (d) | ~120 |
| Pyridine-H4' | ~7.4 (t) | ~137 |
| Pyridine-H5' | ~7.3 (t) | ~122 |
| Pyridine-H6' | ~8.6 (d) | ~149 |
| Pyrrole-C2 | - | ~132 |
| Pyrrole-C5 | - | ~145 |
| Pyridine-C2' | - | ~152 |
Note: This is a predictive table. Actual experimental values may vary. s = singlet, d = doublet, t = triplet.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in this compound.
Infrared (IR) Spectroscopy: The IR spectrum is dominated by a strong absorption band corresponding to the C=O stretching vibration of the aldehyde group, typically observed in the region of 1660-1700 cm⁻¹. The N-H stretching vibration of the pyrrole ring is expected to produce a broad band around 3200-3400 cm⁻¹. Aromatic C-H stretching vibrations will appear above 3000 cm⁻¹, while C=C and C=N stretching vibrations of the pyrrole and pyridine rings will be present in the 1400-1600 cm⁻¹ region.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The aromatic ring stretching vibrations are often strong and sharp in the Raman spectrum, providing a clear fingerprint of the heterocyclic core. The C=O stretch will also be visible, though its intensity can vary.
Key expected vibrational frequencies are summarized below.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
| N-H Stretch | 3200-3400 | IR |
| Aromatic C-H Stretch | >3000 | IR, Raman |
| C=O Stretch | 1660-1700 | IR, Raman |
| Aromatic C=C/C=N Stretch | 1400-1600 | IR, Raman |
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry (MS) is a powerful tool for determining the molecular weight and probing the fragmentation pathways of this compound. The molecular formula of the compound is C₁₀H₈N₂O, corresponding to a molecular weight of approximately 172.19 g/mol .
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 172. The fragmentation pattern would likely involve initial cleavages characteristic of aldehydes and aromatic systems. Common fragmentation pathways could include the loss of a hydrogen radical (M-1) to form a stable acylium ion, or the loss of the formyl group (M-29) as a CHO radical. Further fragmentation of the pyridinyl-pyrrole core would lead to a series of smaller, characteristic ions. For instance, the fragmentation of 2-substituted pyrrole derivatives often involves the loss of aldehydes and pyrrole moieties from the protonated molecular ion.
Electronic Absorption Spectroscopy for Chromophore Analysis
Electronic absorption spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, provides insights into the electronic transitions within the chromophoric system of this compound. The extended conjugation between the pyridine and pyrrole rings, further influenced by the aldehyde group, is expected to result in strong absorption in the UV region.
The spectrum is likely to exhibit multiple absorption bands corresponding to π → π* transitions within the aromatic system. The presence of nitrogen and oxygen atoms also introduces the possibility of n → π* transitions, which are typically of lower intensity. For comparison, pyrrole exhibits absorption bands around 250 nm and 287 nm attributed to π-π* transitions. researchgate.net The extended conjugation in the target molecule would be expected to shift these absorptions to longer wavelengths (a bathochromic shift).
Single-Crystal X-ray Diffraction for Solid-State Structure Determination
To date, a single-crystal X-ray diffraction study for this compound has not been reported in the literature. However, if suitable crystals were obtained, this technique would provide the most definitive structural information in the solid state.
An X-ray crystallographic analysis would precisely determine bond lengths, bond angles, and the dihedral angle between the pyrrole and pyridine rings. This would reveal the degree of planarity of the molecule in the crystalline form and provide insights into intermolecular interactions, such as hydrogen bonding involving the pyrrole N-H group and the aldehyde C=O group, which dictate the crystal packing. For a related, though more complex molecule, 5-butylamino-3-methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde, the pyridyl and pyrazole (B372694) rings were found to be nearly coplanar. nih.gov A similar near-planar arrangement might be anticipated for this compound to maximize π-system overlap.
Conformational Analysis via Spectroscopic and Computational Approaches
The conformational flexibility of this compound arises primarily from the rotation around the C-C single bond connecting the two aromatic rings and the C-C bond between the pyrrole ring and the aldehyde group.
Computational studies on simpler, related molecules such as pyrrole-2-carbaldehyde and pyridine-2-carbaldehyde have shown that planar conformations are generally preferred to maximize conjugation. rsc.org For pyrrole-2-carbaldehyde, two planar conformers are possible, with the aldehyde group oriented either towards or away from the pyrrole nitrogen. The relative energies of these conformers are influenced by electrostatic interactions and steric effects.
Similarly, the orientation of the pyridine ring relative to the pyrrole ring will be governed by a balance of steric hindrance between adjacent protons and stabilizing electronic interactions. Computational modeling, such as Density Functional Theory (DFT) calculations, would be a powerful tool to predict the lowest energy conformers and the rotational barriers between them. iu.edu.sa These theoretical predictions can then be correlated with experimental spectroscopic data, particularly NMR, where through-space interactions (Nuclear Overhauser Effect) can provide evidence for specific spatial arrangements of atoms.
Reactivity and Transformation Pathways of 5 Pyridin 2 Yl 1h Pyrrole 2 Carbaldehyde
Reactivity of the Aldehyde Functional Group
The aldehyde group (-CHO) is a primary site for a variety of chemical transformations due to the electrophilic nature of the carbonyl carbon and the presence of the adjacent C-H bond. Its reactivity in the context of the 5-(pyridin-2-yl)-1H-pyrrole scaffold is fundamental to its utility as a synthetic intermediate.
The carbonyl carbon of the aldehyde is electrophilic and susceptible to attack by nucleophiles. This classic reactivity allows for the formation of new carbon-carbon and carbon-heteroatom bonds, leading to a diverse array of more complex molecules. While specific studies on 5-(pyridin-2-yl)-1H-pyrrole-2-carbaldehyde are not extensively documented, its reactivity is expected to mirror that of other aromatic and heteroaromatic aldehydes.
Common nucleophilic addition reactions include:
Organometallic Reagents: Grignard reagents (R-MgBr) and organolithium reagents (R-Li) are expected to add to the aldehyde to form secondary alcohols after an aqueous workup.
Cyanide Addition: The addition of a cyanide ion (from sources like HCN or NaCN) would form a cyanohydrin, a versatile intermediate for the synthesis of alpha-hydroxy acids and other derivatives.
| Nucleophile | Reagent Example | Expected Product Structure | Product Class |
| Hydride | Sodium borohydride (B1222165) (NaBH₄) | (5-(pyridin-2-yl)-1H-pyrrol-2-yl)methanol | Primary Alcohol |
| Alkyl/Aryl | Methylmagnesium bromide (CH₃MgBr) | 1-(5-(pyridin-2-yl)-1H-pyrrol-2-yl)ethanol | Secondary Alcohol |
| Cyanide | Sodium cyanide (NaCN) / H⁺ | 2-hydroxy-2-(5-(pyridin-2-yl)-1H-pyrrol-2-yl)acetonitrile | Cyanohydrin |
The aldehyde functional group exists in an intermediate oxidation state and can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.
Oxidation: The aldehyde can be converted to the corresponding carboxylic acid, 5-(pyridin-2-yl)-1H-pyrrole-2-carboxylic acid. This transformation is typically achieved using a variety of oxidizing agents. Common reagents for this purpose include potassium permanganate (B83412) (KMnO₄), Jones reagent (CrO₃ in sulfuric acid), or milder reagents like silver oxide (Ag₂O) to avoid potential oxidation of the sensitive pyrrole (B145914) ring. The synthesis of various pyrrole-2-carbaldehyde derivatives has been achieved through methods that prevent overoxidation to the carboxylic acid, highlighting the feasibility of this transformation organic-chemistry.org.
Reduction: Reduction of the aldehyde group provides the corresponding primary alcohol, (5-(pyridin-2-yl)-1H-pyrrol-2-yl)methanol. This is a common and high-yielding transformation. Standard reducing agents such as sodium borohydride (NaBH₄) are typically effective and chemoselective for reducing aldehydes in the presence of less reactive functional groups libretexts.org. For substrates that may be sensitive to protic solvents used with NaBH₄, lithium aluminum hydride (LiAlH₄) in an anhydrous solvent like THF or diethyl ether is a more powerful alternative libretexts.orgkhanacademy.org. Facile reductions of carboxylic acid derivatives to alcohols using sodium borohydride have been documented, suggesting its utility for the aldehyde as well rsc.org.
| Transformation | Reagent Example | Product Name |
| Oxidation | Silver(I) oxide (Ag₂O) | 5-(pyridin-2-yl)-1H-pyrrole-2-carboxylic acid |
| Reduction | Sodium borohydride (NaBH₄) | (5-(pyridin-2-yl)-1H-pyrrol-2-yl)methanol |
Condensation reactions are a cornerstone of aldehyde chemistry, enabling the formation of new double bonds.
Schiff Base Formation: Aldehydes readily react with primary amines in a condensation reaction to form imines, commonly known as Schiff bases nih.gov. This reaction is typically reversible and may require acid or base catalysis and the removal of water to drive the equilibrium toward the product. The reaction of this compound with various primary amines would yield a range of N-substituted imines, which are valuable ligands in coordination chemistry and intermediates in organic synthesis asianpubs.orgresearchgate.net.
Wittig Reaction: The Wittig reaction is a powerful method for converting aldehydes into alkenes with a high degree of control over the double bond's location wikipedia.orglibretexts.org. The reaction involves a phosphonium (B103445) ylide (a Wittig reagent), which attacks the aldehyde to form an oxaphosphetane intermediate that subsequently collapses to yield an alkene and triphenylphosphine (B44618) oxide masterorganicchemistry.com. This reaction would allow for the conversion of the formyl group of this compound into a variety of substituted vinyl groups.
Knoevenagel Condensation: The Knoevenagel condensation involves the reaction of the aldehyde with a compound containing an active methylene (B1212753) group (e.g., malonic esters, cyanoacetates) in the presence of a weak base catalyst like piperidine (B6355638) or an ionic liquid nih.govrsc.org. This reaction results in the formation of a new carbon-carbon double bond. For instance, the condensation of 1H-pyrrole-2-carbaldehyde with substituted phenyl acetonitriles has been shown to produce cytotoxic 3-substituted-(1H-pyrrol-2-yl)acrylonitriles rsc.org.
| Reaction Type | Reagent Example | Product Type |
| Schiff Base Formation | Aniline | N-(phenyl)-1-(5-(pyridin-2-yl)-1H-pyrrol-2-yl)methanimine |
| Wittig Reaction | Methylenetriphenylphosphorane (Ph₃P=CH₂) | 2-(5-vinyl-1H-pyrrol-2-yl)pyridine |
| Knoevenagel Condensation | Malononitrile | 2-(5-(pyridin-2-yl)-1H-pyrrol-2-yl)methylene)malononitrile |
Reactivity of the Pyrrole Nitrogen
The nitrogen atom of the pyrrole ring possesses a lone pair of electrons that is part of the aromatic π-system, rendering it non-basic. However, the N-H proton is acidic and can be removed by a strong base, allowing for functionalization at the nitrogen atom.
N-Alkylation: The N-H proton of pyrrole is moderately acidic (pKa ≈ 17.5) and can be abstracted by a sufficiently strong base, such as sodium hydride (NaH) or butyllithium (B86547) wikipedia.org. The resulting pyrrolide anion is a potent nucleophile that can react with electrophiles like alkyl halides (e.g., methyl iodide) or tosylates in an Sₙ2 reaction to yield N-alkylated pyrroles organic-chemistry.org. The presence of the electron-withdrawing aldehyde and pyridine (B92270) groups on the pyrrole ring is expected to increase the acidity of the N-H proton, facilitating its deprotonation. N-alkylation of various heterocyclic compounds, including pyrroles, has been successfully carried out using alkyl halides in the presence of a base acs.orgmdpi.com.
N-Acylation: Similarly, the pyrrolide anion can react with acylating agents such as acyl chlorides or anhydrides to form N-acylpyrroles organic-chemistry.org. This reaction provides a route to amides and can also serve as a method for protecting the pyrrole nitrogen. The N-acyl group can be subsequently removed under basic or acidic conditions. The choice of base and reaction conditions can be crucial for achieving high yields and regioselectivity in these reactions nsf.gov.
| Reaction Type | Base | Electrophile Example | Product Type |
| N-Alkylation | Sodium hydride (NaH) | Methyl iodide (CH₃I) | 1-Methyl-5-(pyridin-2-yl)-1H-pyrrole-2-carbaldehyde |
| N-Acylation | Potassium carbonate (K₂CO₃) | Acetyl chloride (CH₃COCl) | 1-Acetyl-5-(pyridin-2-yl)-1H-pyrrole-2-carbaldehyde |
The molecule this compound possesses two key ionizable sites: the acidic N-H proton of the pyrrole ring and the basic nitrogen atom of the pyridine ring.
Pyrrole N-H Acidity: The N-H proton of an unsubstituted pyrrole has a pKa of approximately 17.5 in DMSO, indicating it is a very weak acid wikipedia.org. The presence of two electron-withdrawing groups (aldehyde and pyridine) attached to the pyrrole ring will increase the stability of the conjugate base (the pyrrolide anion) through inductive and resonance effects. This is expected to lower the pKa of the N-H proton, making it more acidic than in unsubstituted pyrrole.
Pyridine N Basicity: The lone pair of electrons on the pyridine nitrogen is not part of the aromatic system and is available for protonation. The pKa of the conjugate acid of pyridine (the pyridinium (B92312) ion) is approximately 5.2 studysmarter.co.ukresearchgate.net. The attachment of the electron-withdrawing 5-(1H-pyrrole-2-carbaldehyde) substituent at the 2-position of the pyridine ring will decrease the electron density on the pyridine nitrogen, thereby making it a weaker base. Consequently, the pKa of the corresponding pyridinium ion is expected to be lower than 5.2.
This dual functionality means that in strongly acidic media (pH < 4), the pyridine nitrogen will exist predominantly in its protonated (pyridinium) form. In strongly basic media (e.g., in the presence of NaH), the pyrrole N-H proton will be removed to form the pyrrolide anion.
| Site | Parent Compound | Parent pKa | Expected Effect of Substituents in Target Molecule |
| Pyrrole N-H | Pyrrole | ~17.5 (Acidity) wikipedia.org | pKa is lowered (more acidic) |
| Pyridine N | Pyridine | ~5.2 (Basicity of conjugate acid) studysmarter.co.uk | pKa is lowered (less basic) |
Electrophilic Aromatic Substitution on the Pyrrole and Pyridine Rings
The susceptibility of this compound to electrophilic aromatic substitution is dictated by the contrasting electronic nature of its two heterocyclic rings.
The Pyrrole Ring: The pyrrole ring is an electron-rich aromatic system. The nitrogen atom's lone pair of electrons is delocalized into the π-system, significantly increasing the ring's electron density and making it highly reactive towards electrophiles, much more so than benzene. onlineorganicchemistrytutor.compearson.com Electrophilic substitution on an unsubstituted pyrrole ring preferentially occurs at the C2 (α) position due to the formation of a more stable carbocation intermediate, which can be stabilized by three resonance structures. onlineorganicchemistrytutor.com
The Pyridine Ring: In contrast to pyrrole, the pyridine ring is an electron-deficient aromatic system. The electronegative nitrogen atom withdraws electron density from the ring, making it less reactive towards electrophilic aromatic substitution than benzene. quora.comaklectures.com When substitution does occur, it typically requires harsh conditions and proceeds at the C3 (β) position (and C5). Attack at the C2, C4, or C6 positions is disfavored because it leads to a highly unstable carbocation intermediate where the positive charge is placed on the electronegative nitrogen atom. quora.com
Regioselectivity and Stereoselectivity in Chemical Transformations
Regioselectivity in reactions involving this compound is a critical aspect, particularly in condensation reactions where it serves as a precursor.
In the context of prodigiosin (B1679158) biosynthesis, the prodigiosin ligase enzyme (PigC) demonstrates a degree of relaxed substrate specificity, accepting analogues of the natural precursor 4-methoxy-2,2'-bipyrrole-5-carbaldehyde (MBC). rsc.orgrsc.org Studies have shown that analogues where the A-ring pyrrole is replaced by other aromatic systems, including phenyl, thienyl, and furyl groups, are tolerated by the enzyme. rsc.org This suggests that this compound could potentially be utilized by such enzymes in chemoenzymatic syntheses. The regioselectivity of the enzymatic condensation reaction is highly specific, coupling the carbaldehyde group of one precursor with the unsubstituted α-position of a second pyrrole unit (like 2-methyl-3-amylpyrrole, MAP) to form the characteristic tripyrrolic prodiginine scaffold. strategian.com
In non-enzymatic chemical transformations, the regioselectivity would be dictated by the relative reactivity of the different functional groups and ring positions. For instance, nucleophilic attack will preferentially occur at the electrophilic carbon of the carbaldehyde group. As discussed under electrophilic substitution, the C4 position of the pyrrole ring is the most likely site for such reactions. The pyridine ring, being electron-deficient, is more susceptible to nucleophilic aromatic substitution, especially at the C2' and C6' positions, although this typically requires a good leaving group.
Stereoselectivity is not a major consideration for electrophilic aromatic substitution on the planar aromatic rings. However, it would become relevant if the transformations involve the creation of new chiral centers, for example, through addition reactions to the carbaldehyde group or subsequent modifications of the side chains. No specific studies on stereoselective transformations of this compound were identified.
Mechanistic Investigations of Key Reaction Pathways
Detailed mechanistic investigations for reactions involving this compound are scarce. However, the mechanisms of fundamental reactions like electrophilic substitution and reactions involving the aldehyde are well-understood and can be applied.
Mechanism of Electrophilic Aromatic Substitution: The mechanism for electrophilic substitution on the pyrrole ring involves the attack of the electron-rich ring on an electrophile (E+) to form a resonance-stabilized cationic intermediate known as a sigma complex or arenium ion. A subsequent deprotonation step restores the aromaticity of the ring. The stability of the intermediate carbocation determines the regioselectivity, favoring attack at the position that allows for the greatest delocalization of the positive charge. onlineorganicchemistrytutor.compearson.com
Mechanism of Formylation (Vilsmeier-Haack Reaction): While not a reaction of this compound, the Vilsmeier-Haack reaction is a common method for introducing a formyl group onto an activated pyrrole ring and provides a relevant example of an electrophilic substitution mechanism. nih.govresearchgate.net The reaction uses a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), which acts as the electrophile (a chloromethyleniminium ion, [ClCH=N(CH₃)₂]⁺). The pyrrole ring attacks this electrophile, and subsequent hydrolysis of the resulting iminium salt intermediate yields the carbaldehyde.
Coordination Chemistry of 5 Pyridin 2 Yl 1h Pyrrole 2 Carbaldehyde
Ligand Design Principles for 5-(pyridin-2-yl)-1H-pyrrole-2-carbaldehyde
The design of this compound as a ligand is predicated on the presence of multiple, strategically positioned donor atoms. The key structural features that underpin its potential as a chelating agent include:
A Pyridine (B92270) Nitrogen Atom: The sp²-hybridized nitrogen atom of the pyridine ring possesses a lone pair of electrons that is readily available for coordination to a metal center. Pyridine and its derivatives are well-established ligands in coordination chemistry, known for forming stable complexes with a wide range of metals.
A Pyrrole (B145914) Moiety: The pyrrole ring, while aromatic, also contains a nitrogen atom. The participation of the pyrrole nitrogen in coordination is dependent on the reaction conditions and the metal ion. Deprotonation of the N-H group can lead to the formation of an anionic ligand, which can act as a strong donor.
A Carbaldehyde Group: The aldehyde functional group offers a potential oxygen donor atom. The carbonyl oxygen has lone pairs of electrons that can coordinate to a metal ion, leading to the formation of a five- or six-membered chelate ring in conjunction with one of the nitrogen donors.
The juxtaposition of the pyridyl and pyrrole rings allows for a flexible conformational arrangement, which can adapt to the geometric preferences of different metal ions. The rotational freedom around the C-C bond connecting the two heterocyclic rings enables the ligand to adopt various spatial orientations to achieve optimal coordination.
Chelation Modes and Binding Sites: Insights into N,O-Coordination
Based on its structure, this compound is expected to exhibit several possible chelation modes. The most probable mode of coordination involves the nitrogen atom of the pyridine ring and the oxygen atom of the carbaldehyde group, forming a stable five-membered chelate ring. This N,O-bidentate coordination is a common motif in coordination chemistry and is known to form stable complexes.
| Chelation Mode | Donor Atoms | Potential Chelate Ring Size | Notes |
|---|---|---|---|
| Bidentate (N,O) | Pyridine-N, Aldehyde-O | 5-membered | This is the most anticipated coordination mode due to the formation of a stable chelate ring. |
| Bidentate (N,N) | Pyridine-N, Pyrrole-N (deprotonated) | 6-membered | This mode would require deprotonation of the pyrrole N-H group, likely facilitated by a basic medium. |
| Tridentate (N,N,O) | Pyridine-N, Pyrrole-N (deprotonated), Aldehyde-O | Two fused chelate rings | This would lead to a more rigid and potentially more stable complex, but is sterically more demanding. |
| Monodentate | Pyridine-N | - | Coordination through only the pyridine nitrogen is possible, particularly if steric hindrance prevents chelation. |
Synthesis and Characterization of Metal Complexes
While the ligand itself is structurally well-defined, there is a significant gap in the scientific literature regarding the synthesis and characterization of its metal complexes.
Transition Metal Coordination Complexes
The synthesis of transition metal complexes with this compound would likely involve the reaction of the ligand with a suitable metal salt (e.g., chlorides, nitrates, or acetates) in an appropriate solvent. The choice of solvent and reaction conditions (e.g., temperature, pH) would be crucial in determining the final product and its coordination geometry.
Characterization of these hypothetical complexes would employ a range of spectroscopic and analytical techniques:
Infrared (IR) Spectroscopy: To confirm the coordination of the ligand to the metal ion by observing shifts in the vibrational frequencies of the C=N (pyridine) and C=O (aldehyde) stretching bands.
Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the structure of the complexes in solution, with particular attention to changes in the chemical shifts of the protons on the pyridine and pyrrole rings upon coordination.
UV-Visible Spectroscopy: To study the electronic transitions within the complexes, which can provide information about the coordination environment of the metal ion.
Lanthanide and Actinide Complexes
The coordination chemistry of this compound with lanthanide and actinide ions is an unexplored area. These f-block elements have larger ionic radii and higher coordination numbers compared to transition metals, which could lead to the formation of complexes with different stoichiometries and geometries. The potential for N,O-coordination makes this ligand a candidate for sensitizing the luminescence of lanthanide ions, a property that is highly sought after in materials science and bio-imaging. The synthesis of such complexes would likely require anhydrous conditions due to the lability of the aqua ligands typically found in lanthanide and actinide starting materials.
Electronic and Geometric Structure of Metal-Ligand Adducts
The electronic and geometric structure of metal-ligand adducts of this compound would be highly dependent on the nature of the metal ion.
| Metal Ion Property | Influence on Complex Structure | Expected Geometries |
|---|---|---|
| d-electron configuration | Influences the preferred coordination geometry and magnetic properties of the complex. | Octahedral, tetrahedral, square planar (for transition metals). |
| Ionic radius | Determines the coordination number and the steric feasibility of ligand arrangement. | Higher coordination numbers (e.g., 8, 9) are expected for lanthanides and actinides. |
| Lewis acidity | Affects the strength of the metal-ligand bonds. | Stronger Lewis acids will form more stable complexes. |
Computational methods, such as Density Functional Theory (DFT), could provide valuable insights into the electronic structure, bonding, and preferred geometries of these complexes in the absence of experimental data.
Influence of Metal Centers on Ligand Conformation and Reactivity
The coordination of a metal ion to this compound would be expected to have a significant impact on the ligand's conformation and reactivity.
Conformational Changes: Chelation would lock the ligand into a more rigid conformation, restricting the rotation around the C-C bond between the two rings. The dihedral angle between the pyridine and pyrrole rings would be dictated by the geometric requirements of the metal center.
Enhanced Reactivity: Coordination to a Lewis acidic metal center would polarize the C=O bond of the aldehyde group, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack. This could be exploited in the design of metal-catalyzed reactions. Conversely, the electron density on the pyridine and pyrrole rings could also be altered, influencing their reactivity in, for example, electrophilic substitution reactions.
Computational and Theoretical Investigations of 5 Pyridin 2 Yl 1h Pyrrole 2 Carbaldehyde
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. researchgate.net It is particularly effective for determining ground-state properties by approximating the electron density. For molecules similar to 5-(pyridin-2-yl)-1H-pyrrole-2-carbaldehyde, DFT calculations, often using functionals like B3LYP combined with basis sets such as 6-311G(d,p), are employed to optimize the molecular geometry and predict various physicochemical properties. electrochemsci.orgresearchgate.net
Studies on related pyrrole-pyridine systems reveal that DFT can accurately predict geometric parameters like bond lengths and angles. tandfonline.com The optimized geometry typically shows a near-planar arrangement of the interconnected pyrrole (B145914) and pyridine (B92270) rings, which influences the molecule's electronic conjugation. Key calculated properties include the distribution of electron density, molecular electrostatic potential (MEP), and dipole moment, which are crucial for understanding intermolecular interactions. tandfonline.com The MEP map, for instance, identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, highlighting the nitrogen atoms and the carbonyl oxygen as potential sites for hydrogen bonding.
Table 1: Representative Ground State Properties Calculated via DFT This table presents typical parameters obtained from DFT calculations for similar heterocyclic aldehydes. The values are illustrative and depend on the specific computational method used.
| Property | Representative Value | Significance |
|---|---|---|
| Total Energy | Varies (e.g., in Hartrees) | Indicates the stability of the optimized geometry. |
| Dipole Moment | ~2-4 Debye | Measures molecular polarity, affecting solubility and intermolecular forces. |
| C=O Bond Length | ~1.22 Å | Characterizes the carbonyl group, influencing its reactivity and IR frequency. |
While DFT is powerful for ground-state properties, ab initio methods, such as Time-Dependent DFT (TD-DFT) and Equation-of-Motion Coupled-Cluster (EOM-CCSD), are often used to investigate electronic excited states. bu.edu These calculations are essential for understanding a molecule's photophysical behavior, including its absorption and emission of light.
For related compounds like pyrrole-2-carbaldehyde, studies have shown that photoexcitation can lead to dual emission phenomena, indicating the presence of multiple species in the excited state. nih.gov Computational methods can model the vertical excitation energies, which correspond to the absorption maxima (λmax) in a UV-Vis spectrum. These calculations help assign electronic transitions, typically identifying them as π → π* or n → π* transitions. For this compound, the lowest energy transitions are expected to be π → π* in nature, involving the conjugated system spanning both aromatic rings. researchgate.net
Molecular Docking and Dynamics Simulations for Ligand-Receptor Interactions (Conceptual Framework)
Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict how a small molecule (ligand), such as this compound, might bind to a biological macromolecule (receptor), such as an enzyme or protein. nih.gov These methods are crucial in drug discovery for identifying potential therapeutic targets and understanding mechanisms of action. nih.govvlifesciences.com
The conceptual framework for these simulations involves several steps:
Preparation of Structures: High-resolution 3D structures of both the ligand and the receptor are required. The ligand's structure is typically optimized using quantum chemical methods like DFT.
Molecular Docking: A docking algorithm systematically samples different orientations and conformations of the ligand within the receptor's binding site. It then uses a scoring function to estimate the binding affinity for each pose. For pyrrole-based compounds, docking studies have been used to identify key interactions, such as hydrogen bonds and π-stacking, with amino acid residues in the active site of enzymes like enoyl-ACP reductase. nih.gov
Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be run to assess the stability of the predicted ligand-receptor complex over time. rsc.org By simulating the movements of atoms and molecules, MD provides insights into the flexibility of the complex and the persistence of key intermolecular interactions, offering a more dynamic and realistic view of the binding event.
Prediction of Spectroscopic Parameters via Computational Models
Computational chemistry allows for the prediction of various spectroscopic parameters, which can be used to interpret and validate experimental data.
Vibrational Spectroscopy (IR): DFT calculations can predict the vibrational frequencies of a molecule. researchgate.net For this compound, this would involve calculating the frequencies corresponding to key functional groups, such as the C=O stretch of the aldehyde, the N-H stretch of the pyrrole, and C=C/C=N stretching modes within the aromatic rings. These calculated frequencies are often scaled to better match experimental infrared spectra. asrjetsjournal.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts (¹H and ¹³C). asrjetsjournal.org These calculations provide theoretical spectra that can aid in the assignment of experimental peaks. For this molecule, predictions would focus on the chemical shifts of the aldehydic proton, the pyrrole N-H proton, and the distinct aromatic protons on both the pyrrole and pyridine rings. rsc.org
Table 2: Predicted Spectroscopic Data from Computational Models This table shows examples of how computational models predict spectroscopic data for molecules with similar functional groups.
| Spectroscopy | Parameter | Predicted Feature |
|---|---|---|
| IR | C=O Stretch | ~1650-1680 cm⁻¹ |
| IR | N-H Stretch | ~3400-3500 cm⁻¹ |
| ¹H NMR | Aldehyde Proton (CHO) | ~9.5-10.0 ppm |
Analysis of Frontier Molecular Orbitals (FMOs) and Reactivity Descriptors
Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. youtube.comlibretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. asrjetsjournal.org
For this compound, DFT calculations show that the HOMO is typically distributed over the electron-rich pyrrole ring, while the LUMO is often localized across the more electron-deficient pyridine ring and the aldehyde group. electrochemsci.orgresearchgate.net From the HOMO and LUMO energies, various global reactivity descriptors can be calculated, such as electronegativity (χ), chemical hardness (η), and global softness (S). These descriptors provide quantitative measures of the molecule's reactivity profile. asrjetsjournal.orgasrjetsjournal.org
Conformational Landscape Exploration and Energy Minimization Studies
Molecules with rotatable bonds can exist in different spatial arrangements called conformations. Understanding the conformational landscape is important as the lowest energy conformer is the most populated at equilibrium and often dictates the molecule's properties and interactions.
For this compound, the primary conformational flexibility arises from rotation around the single bond connecting the pyrrole and pyridine rings and the bond connecting the pyrrole ring to the carbaldehyde group. Ab initio molecular orbital calculations have been used to study the conformational preferences of related molecules like pyrrole-2-carbaldehyde and pyridine-2-carbaldehyde. rsc.org These studies typically involve performing a relaxed potential energy surface (PES) scan, where the energy of the molecule is calculated as a function of the dihedral angle of the rotatable bond. The results identify the most stable (lowest energy) conformers and the energy barriers to rotation between them. For this specific molecule, planar or near-planar conformations are expected to be energetically favored due to the maximization of π-conjugation between the two rings and the aldehyde group.
Advanced Applications and Functionalization Strategies of this compound Derivatives
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The performed searches yielded general information on the broader class of pyrrole-2-carbaldehyde derivatives, including various synthetic methodologies, and their applications in fields such as medicinal chemistry and materials science. Some literature discusses the properties and applications of isomeric compounds or those with different substitution patterns, such as 1-(4-Methoxyphenyl)-2-(pyridin-3-yl)-1H-pyrrole-3-carbaldehyde. Additionally, general concepts regarding the use of pyrrole and pyridine containing molecules in supramolecular chemistry, molecular recognition, and as precursors for advanced materials were found.
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Advanced Applications and Functionalization Strategies of 5 Pyridin 2 Yl 1h Pyrrole 2 Carbaldehyde Derivatives
Mechanistic Understanding of Derived Compound Functionality
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Future Directions and Emerging Research Avenues
Unexplored Reactivity Patterns and Synthetic Challenges
While the individual reactivities of pyridine (B92270), pyrrole (B145914), and carbaldehyde groups are well-documented, their combination in 5-(pyridin-2-yl)-1H-pyrrole-2-carbaldehyde presents unique opportunities and challenges. The aldehyde group is an electrophilic site, primed for nucleophilic attack and condensation reactions, such as the formation of Schiff bases, which are themselves valuable ligands. nih.gov The electron-withdrawing nature of the pyridin-2-yl substituent is expected to enhance the electrophilicity of the carbaldehyde carbon, potentially altering its reactivity compared to simpler pyrrole-2-carbaldehydes.
Future research could focus on leveraging this unique reactivity in complex multi-component reactions or asymmetric catalysis. The rigid, planar structure of the pyridyl-pyrrole backbone could serve as a chiral scaffold, allowing for the development of novel stereoselective transformations.
However, the synthesis of this specific molecule presents notable challenges. The construction of asymmetrically substituted bi-heteroaromatic systems often requires multi-step synthetic sequences that can be hampered by low yields and difficulties in purification. chim.it Key synthetic hurdles include controlling the regioselectivity of the C-C bond formation between the pyridine and pyrrole rings and the subsequent selective formylation at the C2-position of the pyrrole. Classical methods for pyrrole synthesis, such as the Paal-Knorr reaction, or formylation techniques like the Vilsmeier-Haack reaction, may require significant optimization to be effective for this particular substrate. chim.itorgsyn.org
Table 1: Potential Synthetic and Reactivity Research Areas
| Research Area | Description | Potential Challenges |
| Asymmetric Synthesis | Development of enantioselective routes to chiral derivatives. | Controlling stereocenters adjacent to the heteroaromatic system. |
| Multi-Component Reactions | Use as a substrate in one-pot reactions to build molecular complexity rapidly. | Competing reaction pathways involving the N-H proton, aldehyde, and pyridine nitrogen. |
| Catalytic C-H Activation | Direct functionalization of the C-H bonds on the pyrrole or pyridine rings. | Achieving high regioselectivity and avoiding catalyst poisoning by the pyridine nitrogen. |
| Optimized Synthesis | Exploration of modern cross-coupling strategies (e.g., Suzuki, Stille) for efficient pyridyl-pyrrole linkage. | Catalyst selection, reaction conditions, and prevention of side reactions like homocoupling. |
Novel Coordination Complexes with Diverse Metal Centers
The 2-(pyridin-2-yl)pyrrole motif is an excellent bidentate N,N-chelating ligand, analogous to the well-known 2,2'-bipyridine. researchgate.net The presence of the aldehyde group introduces a third potential coordination site through its carbonyl oxygen, allowing the ligand to act in a tridentate N,N,O-fashion or to bridge multiple metal centers. This versatility opens the door to the synthesis of a vast array of novel coordination complexes with unique geometries and properties.
The coordination chemistry of pyridyl-pyrrole ligands is rich, forming stable complexes with first-row transition metals, lanthanides, and actinides. researchgate.netresearchgate.netacs.org The electronic properties of these complexes can be tuned by the choice of metal ion and ancillary ligands, leading to applications in catalysis, photoluminescent materials, and molecular sensing. researchgate.netnih.gov For instance, complexes with metals like ruthenium or iridium could exhibit interesting photophysical properties for use in light-emitting devices or as photosensitizers. Complexes with redox-active metals such as iron, copper, or cobalt could be explored for their catalytic activity in various organic transformations. researchgate.net
Table 2: Projected Coordination Complexes and Potential Applications
| Metal Center(s) | Likely Coordination Mode | Potential Properties & Applications |
| Ru(II), Ir(III) | Bidentate (N,N) or Tridentate (N,N,O) | Luminescence, photocatalysis, electrochemiluminescence (ECL) sensors. |
| Cu(I/II), Fe(II/III) | Bidentate (N,N) | Redox catalysis, bioinorganic modeling, magnetic materials. |
| Zn(II), Cd(II) | Bidentate (N,N) | Fluorescent sensors for anions or other species. nih.gov |
| Pd(II), Pt(II) | Bidentate (N,N) | Homogeneous catalysis (e.g., cross-coupling), anticancer agents. |
| Lanthanides (Eu, Tb) | Tridentate (N,N,O) | Luminescent probes, magnetic resonance imaging (MRI) contrast agents. |
Advanced Computational Modeling for Structure-Property Relationships
Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools for predicting and understanding the behavior of molecules like this compound before engaging in extensive lab work. semanticscholar.org DFT calculations can elucidate the molecule's ground-state geometry, including the crucial dihedral angle between the pyridine and pyrrole rings, which governs the degree of electronic communication between them.
Advanced modeling can generate molecular orbital diagrams, revealing the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. This information is critical for predicting the molecule's electronic absorption spectra, redox potentials, and suitability for applications in electronic materials. Furthermore, mapping the electrostatic potential surface can identify the most electron-rich and electron-deficient sites, offering insights into its reactivity and intermolecular interactions. semanticscholar.org Time-dependent DFT (TD-DFT) can be employed to simulate UV-Vis spectra of both the free ligand and its metal complexes, aiding in the interpretation of experimental data. acs.orgsemanticscholar.org
Table 3: Key Parameters from Computational Modeling and Their Significance
| Computational Method | Parameter | Significance |
| DFT Geometry Optimization | Dihedral Angle (Py-Py), Bond Lengths | Determines steric hindrance and electronic conjugation; correlates with stability. |
| DFT Frequency Analysis | Vibrational Frequencies (IR/Raman) | Predicts spectroscopic fingerprints for experimental characterization. |
| Frontier Molecular Orbitals | HOMO/LUMO Energies & Distribution | Relates to electronic transitions (color), redox properties, and reactivity. |
| Natural Bond Orbital (NBO) | Charge Distribution | Quantifies the electron-donating/withdrawing effects of substituents. |
| Electrostatic Potential (ESP) | ESP Map | Visualizes sites for nucleophilic and electrophilic attack and hydrogen bonding. |
| TD-DFT | Excited State Energies | Predicts UV-Vis absorption spectra and photophysical properties. |
Integration into Hybrid Material Systems (Conceptual Framework)
The unique electronic and coordinating properties of this compound make it an attractive component for the rational design of advanced hybrid materials. These are materials that combine organic and inorganic components to achieve synergistic properties not available from either component alone.
One conceptual framework involves its use as a functional monomer in the synthesis of conductive polymers. Electropolymerization of the pyrrole ring could yield a polypyrrole backbone decorated with pendant pyridyl-aldehyde units. mdpi.com These pendant groups could serve as metal-binding sites, creating a sensory material capable of detecting metal ions through changes in conductivity or color.
A second avenue is its incorporation as an organic linker or "strut" in Metal-Organic Frameworks (MOFs). After conversion of the aldehyde to a carboxylic acid, the resulting pyridyl-pyrrole dicarboxylate could link metal nodes to form a porous, crystalline material. The intrinsic nitrogen sites within the pores could lead to enhanced gas sorption selectivity or serve as catalytic centers.
Finally, the molecule could function as a surface modifier or sensitizer (B1316253) for inorganic semiconductors like titanium dioxide (TiO₂) in dye-sensitized solar cells (DSSCs). The pyridyl-pyrrole unit would act as the light-harvesting antenna, and the aldehyde (or a derivative thereof) could serve as the anchoring group to the semiconductor surface.
Potential as Building Blocks for Complex Molecular Architectures
The true potential of this compound may lie in its use as a programmable building block for the bottom-up construction of large, functional molecular architectures. The aldehyde group is a key functional handle for condensation chemistry, enabling the formation of imines, hydrazones, and other C=N linked structures.
This reactivity can be exploited to synthesize complex macrocycles through condensation reactions with di- or tri-amines. The resulting macrocycles would feature multiple pyridyl-pyrrole units, creating sophisticated cavities for molecular recognition and host-guest chemistry. Furthermore, this compound is an ideal precursor for creating porphyrinoids—porphyrin analogues with unconventional structures and properties. Condensation with pyrrole or other pyrrolic precursors could lead to meso-pyridyl-substituted porphyrins, which would have significantly different coordination and photophysical properties compared to traditional porphyrins. scbt.com The strategic placement of the nitrogen-rich pyridyl-pyrrole unit could also guide the formation of intricate supramolecular assemblies, such as helicates, grids, or cages, upon the addition of appropriate metal ions.
Table 4: Examples of Complex Architectures from a Pyridyl-Pyrrole Building Block
| Architecture Type | Synthetic Strategy | Potential Function |
| Schiff Base Macrocycles | [2+2] or [3+3] condensation with diamines. | Ion channels, selective molecular sensors, enzyme mimics. |
| Porphyrinoids | Condensation with pyrrole under Lindsey or MacDonald conditions. | Photosensitizers, catalysts, non-linear optical materials. |
| Metallo-Supramolecular Cages | Self-assembly with metal ions having defined coordination geometries (e.g., Pd(II), Pt(II)). | Drug delivery vehicles, nanoscale reaction flasks. |
| Foldamers | Stepwise synthesis of oligomers linked by amide or imine bonds. | Mimicking biological structures, development of molecular machines. |
Conclusion
Summary of Key Findings and Contributions to the Field
5-(pyridin-2-yl)-1H-pyrrole-2-carbaldehyde has been identified as a pivotal heterocyclic compound, primarily functioning as a versatile bifunctional building block in organic synthesis. Its molecular structure is distinguished by the integration of a nucleophilic pyrrole (B145914) ring, an electron-withdrawing pyridine (B92270) moiety, and a highly reactive carbaldehyde group. This unique combination of functional groups underpins its diverse reactivity and broad utility.
A significant finding is the compound's pronounced capacity for chelation. The presence of the pyridinyl nitrogen atom, in conjunction with the pyrrole and aldehyde components, allows for the formation of stable coordination complexes with a variety of transition metals. This chelating ability is a cornerstone of its application in coordination chemistry and catalysis. The electron-withdrawing nature of the pyridin-2-yl substituent notably enhances the electrophilicity of the carbaldehyde carbon, influencing its reaction pathways, such as in the formation of Schiff bases.
Furthermore, the compound serves as a valuable precursor for the synthesis of more intricate molecular architectures. Pyrrole-based carbaldehydes are well-established starting materials for constructing complex macrocycles, and this compound is particularly suited for creating advanced structures like porphyrin analogues and sophisticated Schiff base ligands. scbt.com The study of this molecule contributes significantly to the fundamental understanding of chemical reactivity and electronic interactions within linked heteroaromatic systems.
Significance of this compound in Contemporary Heterocyclic Chemistry
The significance of this compound in modern heterocyclic chemistry is multifaceted, spanning medicinal chemistry, materials science, and supramolecular chemistry.
Medicinal Chemistry : The pyridine and pyrrole rings are privileged structures, appearing in numerous natural products and FDA-approved drugs. scitechnol.comlifechemicals.com Consequently, this compound represents a key scaffold for the development of novel therapeutic agents. Its aldehyde group provides a convenient handle for synthetic modification, enabling the creation of derivatives with potential as antimicrobial, anticancer, or enzyme-inhibiting agents. scitechnol.comchemimpex.com
Materials Science : The compound's ability to act as a ligand for metal ions is crucial for the development of novel functional materials. chemimpex.com The resulting metal complexes can possess unique photophysical, electronic, and catalytic properties. These characteristics are highly sought after for applications in chemical sensors, organic electronics, and electrochromic devices. For instance, a structurally related compound, 5-thien-2-yl-1H-pyrrole-2-carbaldehyde, has been utilized as a fluorescent probe and in the development of electrochromic materials. axispharm.com
Supramolecular Chemistry : As a carefully designed ligand, it plays a significant role in the construction of complex supramolecular assemblies and coordination polymers. The defined geometry and electronic properties of the molecule can effectively direct the self-assembly of highly ordered, multidimensional structures with potential applications in areas such as gas storage and heterogeneous catalysis.
Outlook on Future Research Directions
The promising characteristics of this compound pave the way for several exciting avenues of future research.
Synthetic Innovation : A primary focus will be the development of more efficient, scalable, and sustainable synthetic methodologies for the compound and its derivatives. Exploring novel catalytic systems and one-pot reaction sequences could provide more accessible routes to this valuable building block. nih.gov
Coordination Chemistry Exploration : Future work should include a systematic investigation of its coordination behavior with a broad spectrum of d-block and f-block metals. The synthesis and thorough characterization of these new metal-organic complexes will be crucial. A subsequent research goal would be to evaluate the catalytic efficacy of these complexes in various organic transformations.
Biological and Pharmacological Screening : There is a significant opportunity to synthesize a diverse library of derivatives, such as hydrazones and Schiff bases, from the parent aldehyde. These new chemical entities should undergo comprehensive screening for a range of biological activities to identify lead compounds for drug discovery programs. nih.gov
Advanced Materials Application : Further research is warranted to explore the integration of this compound and its metallic complexes into functional materials and devices. This includes investigating their potential in organic light-emitting diodes (OLEDs), photovoltaic cells, and as active components in chemical sensors for environmental or biomedical monitoring.
Q & A
Q. What are the primary synthetic routes for 5-(pyridin-2-yl)-1H-pyrrole-2-carbaldehyde, and how are reaction conditions optimized?
The synthesis of pyrrole-2-carbaldehyde derivatives often employs methods such as the Vilsmeier-Haack reaction or Mannich base dehydration . For example:
- Vilsmeier-Haack reaction : Pyrrole derivatives react with N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) to introduce the formyl group at the 2-position. Reaction temperature (typically 0–5°C) and stoichiometric ratios of DMF:POCl₃ (1:1.2) are critical for minimizing side reactions .
- Mannich base dehydration : This involves condensation of pyrrole with formaldehyde under acidic conditions, followed by dehydration. Monitoring via thin-layer chromatography (TLC) ensures complete conversion, with petroleum ether/ethyl acetate (20:1 v/v) as a common eluent system .
Optimization parameters include:
- Temperature control : Higher temperatures (>80°C) risk decomposition of the aldehyde group.
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance electrophilic substitution at the pyrrole ring.
Q. How can the purity and structural integrity of this compound be validated?
Analytical techniques include:
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : The aldehyde proton typically resonates at δ 9.4–9.7 ppm (singlet). Pyrrole ring protons appear as doublets (δ 6.8–7.6 ppm), with coupling constants (J = 4.1–4.2 Hz) confirming regiochemistry .
- ¹³C NMR : The carbonyl carbon (CHO) appears at δ 178–180 ppm, while pyridinyl carbons resonate at δ 120–150 ppm .
- High-Resolution Mass Spectrometry (HRMS) : Exact mass calculations (e.g., [M+H]⁺ for C₁₀H₉N₂O: 173.0708) confirm molecular formula .
- Infrared Spectroscopy (FTIR) : A strong absorption band at ~1680 cm⁻¹ corresponds to the aldehyde C=O stretch .
Q. What are the key electronic and steric effects of the pyridinyl substituent on the pyrrole ring?
The pyridin-2-yl group at position 5 of the pyrrole ring:
- Electronic effects : The electron-withdrawing nature of the pyridine nitrogen enhances electrophilic substitution at the pyrrole’s 3- and 4-positions.
- Steric effects : The planar pyridine ring minimizes steric hindrance, allowing for facile functionalization at the aldehyde group .
Comparative studies with 5-methyl-1-phenyl-1H-pyrrole-2-carbaldehyde show that pyridinyl substitution increases solubility in polar solvents (e.g., DMSO) due to hydrogen-bonding interactions .
Advanced Research Questions
Q. How can contradictory data in synthetic yields be resolved for this compound?
Discrepancies in yields (e.g., 28% vs. 86% for similar derivatives) often arise from:
- Regioselectivity challenges : Competing reactions at the pyrrole’s 3- and 4-positions can occur. Use directional blocking groups (e.g., trityl) to control substitution patterns .
- Purification artifacts : Column chromatography with silica gel may degrade the aldehyde. Alternatives include recrystallization from ethanol/water mixtures .
- Catalyst variability : Transition-metal-free ethynylation methods reduce side reactions compared to Pd/Cu-mediated protocols .
Q. What computational methods are suitable for predicting reactivity and stability of this compound?
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the aldehyde group’s LUMO energy correlates with its reactivity in Schiff base formation .
- Molecular Dynamics (MD) Simulations : Assess solvation effects and stability in aqueous vs. organic matrices .
Q. How does the compound’s tautomeric behavior influence its applications in coordination chemistry?
The aldehyde group can tautomerize to an enol form, enabling chelation with metal ions (e.g., Cu²⁺, Fe³⁺). This property is exploited in:
Q. What strategies mitigate regioselectivity issues during functionalization of the pyrrole ring?
Q. How can spectroscopic data distinguish between positional isomers (e.g., 4-pyridinyl vs. 5-pyridinyl substitution)?
Q. What are the compound’s potential applications in drug discovery?
Q. How can scalability challenges in multi-step syntheses be addressed?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
